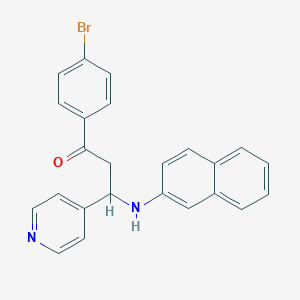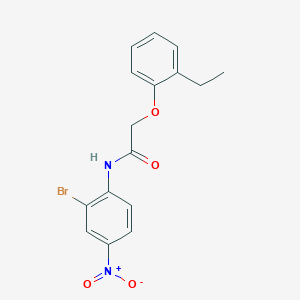
1-(4-bromophenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone, also known as BRD-9424, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of small molecules and has been synthesized using various methods.
Mécanisme D'action
1-(4-bromophenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone binds to the bromodomain of BET proteins, preventing them from interacting with acetylated histones and regulating gene expression. This leads to the downregulation of genes involved in cancer and inflammatory pathways, resulting in the inhibition of disease progression.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines, including multiple myeloma and acute myeloid leukemia. Additionally, it has been found to have anti-inflammatory effects in animal models of rheumatoid arthritis and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-bromophenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone for lab experiments is its potency and specificity for BET proteins. This makes it a valuable tool for studying the role of BET proteins in disease pathogenesis and for developing BET inhibitors as therapeutic agents. However, one limitation of this compound is its low solubility, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for the research on 1-(4-bromophenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone. One potential direction is the development of more potent and selective BET inhibitors based on the structure of this compound. Another direction is the investigation of the role of BET proteins in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, the use of this compound as a tool for studying the epigenetic regulation of gene expression and for identifying novel therapeutic targets is an exciting area of research.
Méthodes De Synthèse
1-(4-bromophenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone has been synthesized using various methods, including Suzuki coupling and Buchwald-Hartwig amination. The most common method for synthesizing this compound involves the Suzuki coupling reaction between 4-bromoacetophenone, 2-naphthylamine, and 4-pyridineboronic acid. The reaction is carried out in the presence of a palladium catalyst and a base, followed by purification using column chromatography.
Applications De Recherche Scientifique
1-(4-bromophenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone has been found to have potential therapeutic applications in various diseases, including cancer and inflammation. It has been identified as a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. BET proteins have been implicated in the pathogenesis of cancer and inflammatory diseases, making them an attractive target for drug development.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-(naphthalen-2-ylamino)-3-pyridin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O/c25-21-8-5-19(6-9-21)24(28)16-23(18-11-13-26-14-12-18)27-22-10-7-17-3-1-2-4-20(17)15-22/h1-15,23,27H,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFUOHFIFLJRQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(CC(=O)C3=CC=C(C=C3)Br)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[4-(1-hydroxyethyl)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5010666.png)
![2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate](/img/structure/B5010686.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}amine](/img/structure/B5010705.png)

![3-{[(6-methoxy-2-naphthyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5010711.png)
![N-(3-methoxyphenyl)-3-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-piperidinyl}propanamide](/img/structure/B5010712.png)
![3-chloro-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5010714.png)
![2-[3-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5010715.png)
![1-benzyl-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5010721.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5010740.png)
![4-methoxy-N-(1-{1-[(5-methyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5010748.png)
![N-cyclohexyl-N-2-propyn-1-yl-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5010750.png)

![5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5010758.png)